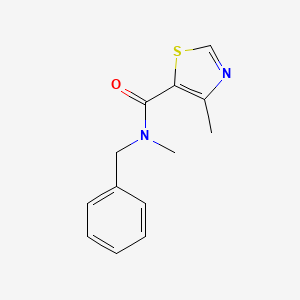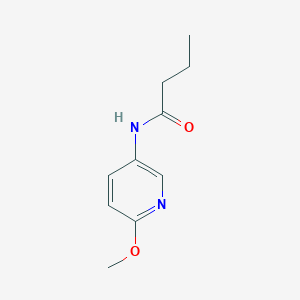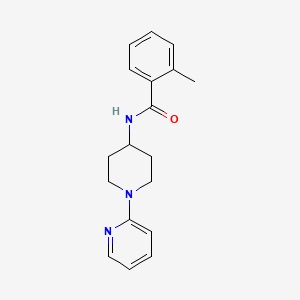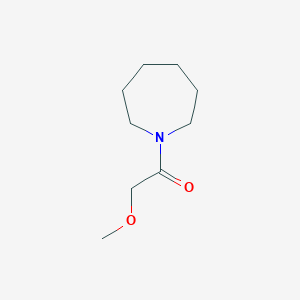![molecular formula C13H18N2O2 B7512549 N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have antitumor effects. DMXAA has also been shown to induce tumor necrosis by disrupting the blood supply to tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and IFN-α. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DMXAA has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMXAA as an anticancer agent is its ability to induce tumor necrosis, which can lead to tumor cell death. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, which can enhance its effectiveness. However, there are also limitations to the use of DMXAA in lab experiments. One limitation is that DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical trials. In addition, DMXAA has been shown to have toxic effects on normal cells, which can limit its use in patients.
Zukünftige Richtungen
There are several future directions for the study of DMXAA as an anticancer agent. One direction is to investigate the use of DMXAA in combination with other anticancer agents, such as immune checkpoint inhibitors, which can enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with radiation therapy, which can enhance its tumor-killing effects. Finally, future studies should focus on identifying biomarkers that can predict the effectiveness of DMXAA in different tumor types, which can help to personalize treatment for cancer patients.
Synthesemethoden
DMXAA is synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the corresponding amide, which is subsequently oxidized with potassium permanganate to yield DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its potential as an anticancer agent. In preclinical studies, DMXAA has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-10(2)7-11(6-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLTBFXTCGYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)


![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)



![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)